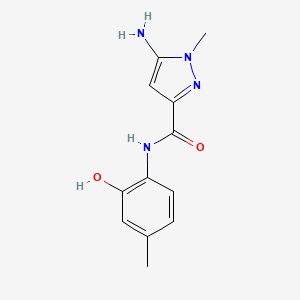![molecular formula C14H19ClN2O2 B2804877 2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide CAS No. 866150-12-1](/img/structure/B2804877.png)
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide” is a chemical compound with the molecular formula C14H19ClN2O2 . It has a molecular weight of 282.77 . This compound is intended for research use only .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O2/c1-10-8-17(9-11(2)19-10)13-5-3-12(4-6-13)16-14(18)7-15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 221.45°C, and the predicted boiling point is 518.94°C . The predicted density is approximately 1.3 g/cm3, and the predicted refractive index is n20D 1.57 .科学的研究の応用
Thiophene Analogues of Carcinogens
A study by Ashby et al. (1978) explored the synthesis and evaluation of thiophene analogues of benzidine and 4-aminobiphenyl for potential carcinogenicity. These compounds, including N-(5-phenylthiophen-2-yl)acetamide, were tested in vitro using the Salmonella reverse-mutation assay and cell-transformation assay, indicating potential carcinogenicity while casting doubt on their ability to elicit tumors in vivo. This highlights the complex relationship between chemical structure and biological activity, particularly in carcinogenic potential (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Biological Effects of Acetamide Derivatives
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, providing an updated perspective on the biological consequences of exposure to these chemicals. The review emphasizes the variation in biological responses among these compounds and suggests that differences in biology and usage reflect in the data available for each chemical. This underscores the importance of understanding the unique effects of each compound within a chemical family (Kennedy, G., 2001).
Degradation of Acetaminophen
A comprehensive review by Qutob et al. (2022) on the degradation of acetaminophen through advanced oxidation processes (AOPs) showcases the intricate mechanisms and by-products of environmental detoxification efforts. The review collates data on by-products' biotoxicity and proposed degradation pathways, offering insights into the environmental impacts and treatment strategies for common pharmaceutical pollutants (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
Environmental Protection via Adsorption
Research on the adsorptive elimination of acetaminophen from water by Igwegbe et al. (2021) delves into recent advancements in ACT adsorption, highlighting the efficiency of various adsorbents and the mechanisms underlying ACT uptake. This work contributes to the ongoing development of more effective water treatment technologies, addressing the persistence of pharmaceutical contaminants in aquatic environments (Igwegbe, C., Aniagor, C. O., Oba, S. N., Yap, P., Iwuchukwu, F. U., Liu, T., Souza, E. C., & Ighalo, J., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10-8-17(9-11(2)19-10)13-5-3-12(4-6-13)16-14(18)7-15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULGFODZFMPBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

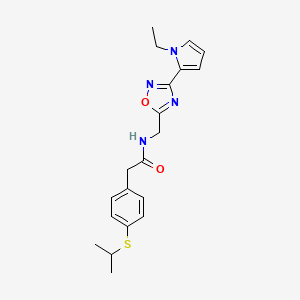
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)
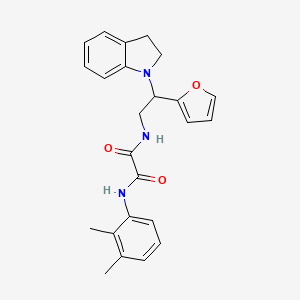
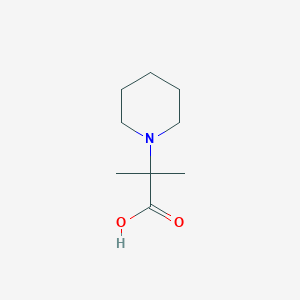
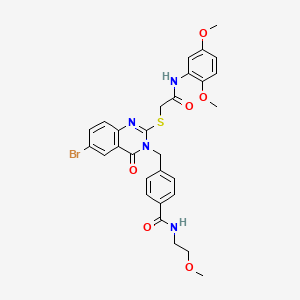
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804801.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2804804.png)
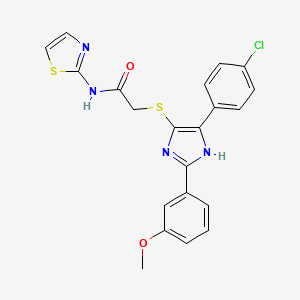
![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2804810.png)

